![molecular formula C9H11NO2 B8581220 (1-13C]-phenylalanine](/img/structure/B8581220.png)
(1-13C]-phenylalanine
描述
(1-13C]-phenylalanine is an isotopically labeled analogue of the amino acid phenylalanine, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-13C]-phenylalanine typically involves the incorporation of the carbon-13 isotope at the carbon-1 position of phenylalanine. One common method is the bacterial production of phenylalanine with 13C incorporation at specific positions, followed by one-step purification . This method is economical and allows for high-level incorporation of the isotope into the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced fermentation techniques, where genetically modified bacteria are cultured in media containing 13C-labeled substrates. The bacteria incorporate the 13C isotope into phenylalanine during their metabolic processes, which is then extracted and purified for use .
化学反应分析
Types of Reactions
(1-13C]-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert phenylalanine into phenylpyruvic acid.
Reduction: Phenylalanine can be reduced to phenylethylamine.
Substitution: The amino group of phenylalanine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include phenylpyruvic acid, phenylethylamine, and various substituted phenylalanine derivatives, depending on the specific reaction and conditions used .
科学研究应用
(1-13C]-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: It is used in diagnostic tests, such as the 13C phenylalanine breath test to evaluate phenylalanine hydroxylase activity.
Industry: It is used in the production of labeled compounds for research and development purposes
作用机制
The mechanism of action of (1-13C]-phenylalanine involves its incorporation into metabolic pathways where it acts similarly to natural phenylalanine. It serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The carbon-13 label allows researchers to track its metabolic fate using techniques like NMR spectroscopy, providing insights into the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
L-Phenylalanine: The natural form of phenylalanine without isotopic labeling.
D-Phenylalanine: The enantiomer of L-Phenylalanine, which has different biological properties.
(2-13C)Phenylalanine: Another isotopically labeled analogue with the carbon-13 isotope at the carbon-2 position.
Uniqueness
(1-13C]-phenylalanine is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in NMR spectroscopy and metabolic studies. This specificity allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research .
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-((113C)cyclohexatrienyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i7+1 |
InChI 键 |
COLNVLDHVKWLRT-VGFAOSRESA-N |
手性 SMILES |
C1=CC=[13C](C=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
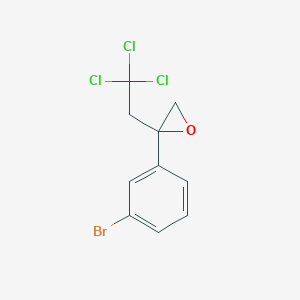

![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
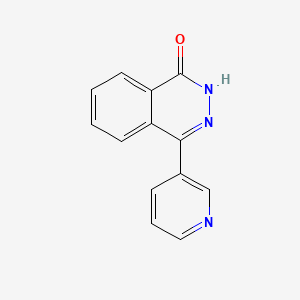
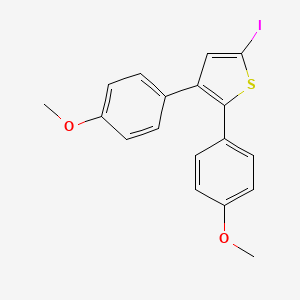
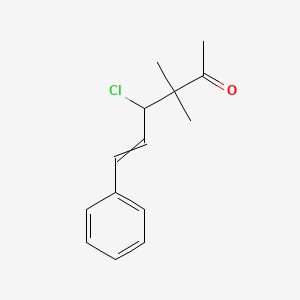
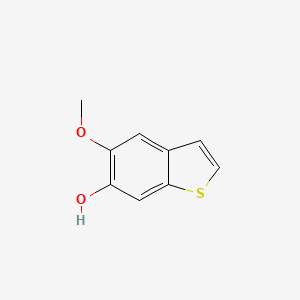


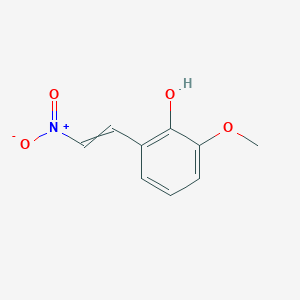
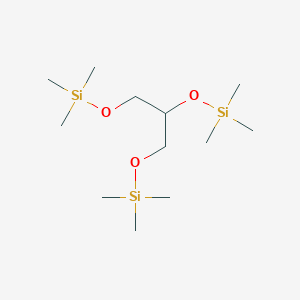


![3-[(Methylamino)methyl]phenylmethanol](/img/structure/B8581234.png)
